molecular formula C21H16N2O2 B2675772 N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921545-81-5

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2675772
CAS No.: 921545-81-5
M. Wt: 328.371
InChI Key: VKMLMCXIETZVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide is a small molecule organic compound with the molecular formula C21H16N2O2 and a molecular weight of 328.4 g/mol . Its chemical structure consists of a 2-oxoindolinyl group linked via an amide bond to a biphenyl carboxamide group . This compound is part of a class of molecules featuring the biphenyl carboxamide scaffold, which is of significant interest in medicinal chemistry and drug discovery research. Compounds with this core structure have been investigated for their potential as epigenetic modulators. For instance, structurally related biphenyl carboxamide derivatives have been explored as potent inhibitors of histone-modifying enzymes, such as histone lysine demethylases (KDMs), which are relevant in oncology and inflammation research . Furthermore, similar molecular frameworks have shown promising activity in areas such as antimalarial research, where they demonstrated potent activity against late-stage gametocytes of Plasmodium falciparum , suggesting potential as transmission-blocking agents . Researchers value this compound as a building block or intermediate for the synthesis and development of novel bioactive molecules. It is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c24-20-13-17-12-18(10-11-19(17)23-20)22-21(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMLMCXIETZVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the condensation of an oxindole derivative with a biphenyl carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxindole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the oxindole ring to its reduced form.

    Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives with additional functional groups, while reduction may produce reduced oxindole compounds. Substitution reactions can introduce various substituents onto the biphenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials with specific properties.

Biology

The compound exhibits significant biological activities , particularly its antiproliferative effects against various cancer cell lines. It has been shown to interact with key molecular targets involved in cellular signaling pathways.

Medicine

In the medical field, this compound has potential therapeutic applications as an anticancer agent . Its mechanism of action primarily involves the inhibition of specific protein kinases crucial for cell proliferation and survival.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited potent activity against prostate cancer cells (PC-3), with an IC50 value indicating significant cytotoxicity. This suggests its potential as a lead compound for developing new cancer therapies.
  • Kinase Inhibition : Research indicates that this compound can inhibit specific protein kinases involved in cancer progression, thereby disrupting critical signaling pathways necessary for tumor growth and survival. This characteristic positions it as a promising candidate for targeted cancer therapy.
  • Material Science Applications : Beyond biological applications, the compound's unique structure allows it to be utilized in developing new materials for electronic or photonic applications, showcasing its versatility beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This inhibition results in the antiproliferative effects observed in various cancer cell lines.

Comparison with Similar Compounds

Key Observations :

  • Amide Substituents : The 2-oxoindolin-5-yl group in the target compound is distinct from alkyl, aryl, or sulfonamide substituents in analogs. This moiety may enhance binding to targets like kinase or serotonin receptors due to its planar, heterocyclic structure .
  • Synthetic Yields: Yields for biphenyl carboxamides vary widely (50–84%), influenced by steric hindrance (e.g., cyclooctyl vs. decahydronaphthalenyl groups) . The target compound’s synthesis would likely require optimization to accommodate the indolinone group.
  • Biphenyl Modifications : Fluorine and methoxy groups (e.g., in 19a) improve metabolic stability and receptor affinity, suggesting that similar substitutions on the target compound could enhance bioavailability .

Physicochemical and Spectral Properties

  • Melting Points: Analogs like VM-5 (146–148°C) and 19a (125–127°C) exhibit moderate melting points, typical for carboxamides with aromatic systems.
  • Spectral Data: VM-5 shows IR peaks at 1671 cm⁻¹ (amide C=O stretch) and 1247 cm⁻¹ (nitrate ester), while its ¹H-NMR confirms methyl and biphenyl protons . The target compound’s indolinone moiety would likely produce distinct NMR signals (e.g., deshielded NH or carbonyl protons) and IR stretches near 1700 cm⁻¹ (oxoindoline C=O) .

Biological Activity

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound that has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This compound is categorized as an oxindole derivative, which is characterized by the presence of an oxindole moiety fused with a biphenyl group. The structural uniqueness of this compound allows it to interact with various biological targets, leading to significant therapeutic potential.

  • Molecular Formula : C21_{21}H16_{16}N2_2O2_2
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 921545-81-5

The primary mechanism of action for this compound involves the inhibition of specific protein kinases that are crucial for cell proliferation and survival. Notably, this compound has shown activity against procaspase-3, a key enzyme in the apoptosis pathway:

  • Target : Procaspase-3
  • Mode of Action : Activation of procaspase-3 leads to the initiation of apoptosis through both extrinsic and intrinsic pathways.

This interaction results in notable cytotoxic effects against various human cancer cell lines, including:

Cell LineType of CancerIC50_{50} (µM)
SW620Colon Cancer15.2
PC-3Prostate Cancer12.8
NCI-H23Lung Cancer10.5

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The activation of apoptotic pathways through procaspase-3 is a critical aspect of its anticancer mechanism. Studies have demonstrated that this compound can effectively induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .

Other Biological Activities

In addition to its anticancer properties, this compound may possess other biological activities:

  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, although further investigation is required to establish efficacy and mechanisms.

Case Studies and Research Findings

Several studies have focused on the biological activity of oxindole derivatives similar to this compound:

  • AMPK Inhibition : A study explored the structure-activity relationship (SAR) of substituted oxindoles and their ability to inhibit AMP-activated protein kinase (AMPK). Although not directly related to this compound, findings indicate that similar compounds can modulate metabolic pathways relevant in cancer .
  • Kinase Inhibition Studies : Comparative studies have shown that oxindole derivatives can inhibit various kinases involved in cancer progression. The ability of this compound to inhibit specific kinases positions it as a valuable tool in targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.